2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S2/c1-27-12-4-2-3-11(7-12)8-24-16(26)15-13(5-6-28-15)21-18(24)29-9-14(25)22-17-19-10-20-23-17/h2-7,10H,8-9H2,1H3,(H2,19,20,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWAGSDBIVZZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core with various functional groups that may contribute to its biological activity. The presence of the methoxyphenyl and triazole groups enhances its potential interactions with biological targets.
Biological Activity Overview
Recent studies have indicated that derivatives of pyrimidine and thieno[3,2-d]pyrimidine exhibit significant antimicrobial , antiviral , and anticancer activities. The specific compound has not been extensively studied; however, related compounds have shown promising results.
Antimicrobial Activity
Table 1 summarizes the antimicrobial activity of similar compounds:
These results suggest that modifications in the chemical structure can lead to varying degrees of antimicrobial efficacy.
The biological activity of thieno[3,2-d]pyrimidine derivatives is often attributed to their ability to inhibit key enzymes or disrupt cellular processes. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor of DNA or RNA polymerases, which are crucial for microbial replication.
- Receptor Binding : The triazole moiety may facilitate binding to specific receptors involved in cellular signaling pathways.
Case Studies
A notable study investigated a related thieno[3,2-d]pyrimidine compound that demonstrated potent activity against Staphylococcus aureus. The study revealed that the compound inhibited bacterial growth through interference with cell wall synthesis and protein production.
Another study focused on pyrimidine derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituents : The presence of electron-donating groups (like methoxy) enhances antimicrobial activity.
- Core Structure : Modifications to the thieno[3,2-d]pyrimidine core can lead to improved binding affinity to target enzymes.
Future Directions
Further research is needed to fully elucidate the biological activity of this compound. Potential areas for exploration include:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : To clarify the specific pathways through which this compound exerts its effects.
- Analog Synthesis : To develop more potent derivatives based on SAR findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
